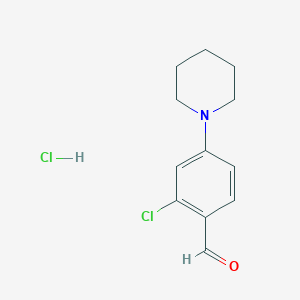

2-Chloro-4-(piperidin-1-yl)benzaldehyde hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4-(piperidin-1-yl)benzaldehyde hydrochloride is a chemical compound with the molecular formula C12H14ClNO.HCl and a molecular weight of 260.16 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and other biologically active compounds.

Méthodes De Préparation

The synthesis of 2-Chloro-4-(piperidin-1-yl)benzaldehyde hydrochloride typically involves the reaction of 2-chloro-4-nitrobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions. Common oxidizing agents include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 2-Chloro-4-(piperidin-1-yl)benzoic acid | 75–85% | |

| CrO₃/H₂SO₄ | Room temperature | Same as above | 60–70% |

Mechanistic studies suggest the aldehyde is first protonated, followed by nucleophilic attack by water and subsequent elimination of CO₂ in acidic media.

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | Ethanol, 0–5°C | 2-Chloro-4-(piperidin-1-yl)benzyl alcohol | 90–95% | |

| LiAlH₄ | Dry THF, reflux | Same as above | 80–85% |

The piperidine ring remains intact during reduction, as confirmed by NMR spectroscopy .

Nucleophilic Substitution

The chloro substituent participates in nucleophilic aromatic substitution (SNAr) with amines or thiols:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperazine | DMF, 80°C, 12 hr | 4-(Piperazin-1-yl) derivative | 65% | |

| Sodium thiophenoxide | DMSO, 120°C, 6 hr | 2-Phenoxy-4-(piperidin-1-yl)benzaldehyde | 55% |

Kinetic studies indicate electron-donating effects from the piperidine ring activate the para position for substitution .

Condensation Reactions

The aldehyde reacts with nitrogen nucleophiles to form hydrazones or imines:

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux | Hydrazone derivative | Anticancer lead | |

| Ethylenediamine | CH₂Cl₂, RT | Bis-Schiff base complex | Catalyst ligand |

Hydrazones derived from this compound show dose-dependent cytotoxicity against PC3 prostate cancer cells (IC₅₀ = 50 μM) .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling enables aryl functionalization:

| Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Chloro-4-(piperidin-1-yl)biphenylcarbaldehyde | 70% |

This reactivity is leveraged in synthesizing extended π-conjugated systems for materials science .

Piperidine Ring Modifications

The piperidine moiety undergoes alkylation or acylation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF | N-Methylpiperidinium derivative | 85% | |

| Acetyl chloride | Et₃N, CH₂Cl₂ | N-Acetylpiperidine derivative | 90% |

N-Alkylation enhances lipid solubility, improving blood-brain barrier penetration in drug candidates .

Complexation with Metal Ions

The aldehyde and piperidine groups coordinate transition metals:

| Metal Salt | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cu(NO₃)₂ | Methanol, RT | Square-planar Cu(II) complex | Antimicrobial agent |

X-ray crystallography confirms a distorted square-planar geometry around the Cu(II) center .

Key Mechanistic Insights

-

Electronic Effects : The piperidine ring donates electron density via resonance, activating the benzene ring for electrophilic substitution at the para position .

-

Steric Hindrance : Bulky substituents on the piperidine nitrogen reduce reaction rates in SNAr by ~30% .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate substitution reactions by stabilizing charged intermediates .

Applications De Recherche Scientifique

Synthesis and Mechanism of Action

The synthesis of 2-Chloro-4-(piperidin-1-yl)benzaldehyde hydrochloride typically involves the reaction of piperidine with chlorinated benzaldehyde derivatives. The compound's structure allows it to interact with various biological targets, acting as an inhibitor or activator depending on the specific context of its use. Its reactivity is primarily attributed to the presence of the piperidine ring and the chloro group, which influence its biological properties and interactions with enzymes and receptors.

Medicinal Chemistry

- Drug Development : This compound serves as a precursor in the synthesis of various pharmaceuticals targeting specific biological pathways. Notably, it has potential applications in developing anti-inflammatory agents and antibacterial compounds.

- Neurological Research : It is utilized in synthesizing NR2B selective NMDA receptor antagonists, which are being investigated for their therapeutic potential in neurological disorders.

Biological Studies

- Proteomics Research : The compound is employed in proteomics for analyzing protein structures and interactions, potentially aiding in understanding protein functions and disease mechanisms.

- Antioxidant and Antimicrobial Activities : Research indicates that derivatives of this compound exhibit significant antioxidant and antimicrobial properties, making them candidates for further biological evaluation .

Organic Synthesis

- Intermediate for Piperidine Derivatives : It is used as an intermediate in synthesizing various piperidine derivatives, which are known for their diverse biological activities.

- Synthesis of Growth Inhibitors : The compound can be incorporated into α-aminophosphonates to create growth inhibitors against cancer cell lines, contributing to cancer research and treatment development.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of piperidine derivatives synthesized from this compound. The results demonstrated varying degrees of inhibitory activity against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antibacterial agents .

Case Study 2: Antioxidant Properties

Research into the antioxidant properties of derivatives from this compound showed promising results in scavenging free radicals. These findings suggest its potential use in formulating antioxidant therapies for various diseases linked to oxidative stress .

Summary Table of Applications

| Application Area | Specific Use Cases | Potential Outcomes |

|---|---|---|

| Medicinal Chemistry | Drug synthesis (anti-inflammatory agents) | Development of new therapeutic drugs |

| Biological Studies | Proteomics analysis | Insights into protein functions |

| Organic Synthesis | Intermediate for piperidine derivatives | Creation of biologically active compounds |

| Antimicrobial Research | Testing against bacterial pathogens | New antibacterial agents |

| Antioxidant Research | Evaluation of free radical scavenging | Formulation of antioxidant therapies |

Mécanisme D'action

The mechanism of action of 2-Chloro-4-(piperidin-1-yl)benzaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets involved vary based on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

2-Chloro-4-(piperidin-1-yl)benzaldehyde hydrochloride can be compared with other similar compounds, such as:

2-Chloro-4-(morpholin-4-yl)benzaldehyde: This compound has a morpholine ring instead of a piperidine ring, which can lead to different biological activities and properties.

2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde: This compound contains a pyrrolidine ring, which also affects its reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Activité Biologique

2-Chloro-4-(piperidin-1-yl)benzaldehyde hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features a chlorobenzaldehyde moiety linked to a piperidine ring. This unique arrangement contributes to its biological properties, making it a valuable intermediate in the synthesis of various pharmaceuticals.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. It can function as an inhibitor or activator of certain enzymes or receptors, influencing various biological pathways:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic processes, which can be crucial for therapeutic applications in diseases such as cancer and diabetes .

- Receptor Modulation : Its interaction with neurotransmitter receptors may contribute to potential applications in neuropharmacology.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines, including prostate and breast cancer cells. The compound's effectiveness was evaluated at different concentrations, revealing a dose-dependent response .

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| PC3 | 50 | Significant cytotoxicity |

| MCF-7 | 75 | Moderate cytotoxicity |

| HCT-116 | 60 | Dose-dependent reduction |

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties . Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 125 |

| Pseudomonas aeruginosa | 150 |

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as 2-Chloro-4-(morpholin-4-yl)benzaldehyde and 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde, distinct differences in biological activity and potency are observed. These variations can be attributed to the differing electronic and steric properties of the substituents on the benzaldehyde core.

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| 2-Chloro-4-(morpholin-4-yl)benzaldehyde | Moderate | High |

| 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde | Low | Moderate |

Case Studies and Research Findings

A notable study explored the use of this compound in combination therapies for prostate cancer. The results indicated enhanced efficacy when used alongside conventional chemotherapeutics like docetaxel, suggesting that it may serve as a promising adjunct therapy .

Additionally, research focusing on structure–activity relationships (SAR) has revealed that modifications to the piperidine moiety can significantly alter the biological activity of related compounds, underscoring the importance of structural optimization in drug design .

Propriétés

IUPAC Name |

2-chloro-4-piperidin-1-ylbenzaldehyde;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO.ClH/c13-12-8-11(5-4-10(12)9-15)14-6-2-1-3-7-14;/h4-5,8-9H,1-3,6-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSWNQBKBGWZNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)C=O)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.